molecular formula C26H48O2Si B1514446 3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5 CAS No. 853904-64-0

3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5

Cat. No.: B1514446
CAS No.: 853904-64-0
M. Wt: 425.8 g/mol
InChI Key: YTSGDPVPFSGBCK-CYGKRSOZSA-N
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Description

The compound 3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5 is a complex organic molecule. It is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a derivative of cyclopenta[a]phenanthrene, a structure commonly found in steroids and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection of hydroxyl groups, introduction of deuterium atoms, and formation of the cyclopenta[a]phenanthrene core The tert-butyl(dimethyl)silyl group is often used as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize the number of steps. This often includes the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ketone or aldehyde functionalities can be reduced back to alcohols using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using fluoride sources like TBAF (Tetrabutylammonium fluoride).

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: TBAF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone or aldehyde, while reduction will revert it back to an alcohol.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of steroid chemistry.

    Biology: Its deuterium-labeled analogs are used in metabolic studies to trace the pathways of steroid metabolism.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors involved in steroid metabolism, altering their activity. The presence of deuterium atoms can affect the rate of metabolic reactions, providing insights into the mechanisms of these processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A naturally occurring steroid with a similar cyclopenta[a]phenanthrene core.

    Testosterone: Another steroid with a similar structure but different functional groups.

    Estradiol: A steroid hormone with a similar core structure but different substituents.

Uniqueness

The uniqueness of 3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5 lies in its multiple chiral centers and the presence of deuterium atoms. These features make it a valuable tool for studying stereochemistry and isotope effects in chemical and biological systems.

Properties

CAS No.

853904-64-0

Molecular Formula

C26H48O2Si

Molecular Weight

425.8 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-3-[tert-butyl(dimethyl)silyl]oxy-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C26H48O2Si/c1-23(2,3)29(7,8)28-19-11-14-24(4)18(17-19)9-10-20-21(24)12-15-25(5)22(20)13-16-26(25,6)27/h18-22,27H,9-17H2,1-8H3/t18-,19-,20+,21-,22-,24-,25-,26-/m0/s1/i6D3,16D2

InChI Key

YTSGDPVPFSGBCK-CYGKRSOZSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)O[Si](C)(C)C(C)(C)C)[2H]

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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